molecular formula C8H4BrNO2S B13705042 6-Bromo-5-nitrobenzo[b]thiophene

6-Bromo-5-nitrobenzo[b]thiophene

Cat. No.: B13705042
M. Wt: 258.09 g/mol
InChI Key: FKWQEJSSBXCMRZ-UHFFFAOYSA-N
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Description

6-Bromo-5-nitrobenzo[b]thiophene is a heterocyclic compound that features both bromine and nitro functional groups attached to a benzo[b]thiophene core. This compound is of significant interest due to its potential applications in various fields, including organic electronics, medicinal chemistry, and materials science. The presence of both electron-withdrawing groups (bromine and nitro) on the thiophene ring can significantly influence its chemical reactivity and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-5-nitrobenzo[b]thiophene typically involves the bromination and nitration of benzo[b]thiophene derivatives. One common method includes the reaction of 2-chloro-5-nitrobenzaldehyde with ethyl-2-mercaptoacetate in the presence of potassium carbonate at room temperature, followed by hydrolysis to obtain the desired carboxylic acids, which are then converted to the target compound .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-5-nitrobenzo[b]thiophene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Common Reagents and Conditions:

Major Products Formed:

    Substitution: Products with various functional groups replacing the bromine atom.

    Reduction: 6-Amino-5-nitrobenzo[b]thiophene.

    Oxidation: this compound-1,1-dioxide.

Scientific Research Applications

6-Bromo-5-nitrobenzo[b]thiophene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-5-nitrobenzo[b]thiophene in biological systems is not fully elucidated. its derivatives have been shown to interact with various molecular targets, including kinases and other enzymes. The presence of the nitro group can facilitate interactions with electron-rich sites, while the bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

  • 5-Bromo-2-nitrobenzo[b]thiophene
  • 6-Chloro-5-nitrobenzo[b]thiophene
  • 6-Bromo-4-nitrobenzo[b]thiophene

Comparison: 6-Bromo-5-nitrobenzo[b]thiophene is unique due to the specific positioning of the bromine and nitro groups, which can significantly influence its reactivity and properties compared to its analogs. For example, the bromine atom at the 6-position and the nitro group at the 5-position can lead to distinct electronic effects and steric interactions, making it a valuable compound for specific applications in organic synthesis and materials science .

Properties

Molecular Formula

C8H4BrNO2S

Molecular Weight

258.09 g/mol

IUPAC Name

6-bromo-5-nitro-1-benzothiophene

InChI

InChI=1S/C8H4BrNO2S/c9-6-4-8-5(1-2-13-8)3-7(6)10(11)12/h1-4H

InChI Key

FKWQEJSSBXCMRZ-UHFFFAOYSA-N

Canonical SMILES

C1=CSC2=CC(=C(C=C21)[N+](=O)[O-])Br

Origin of Product

United States

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